molecular formula C18H15NO3S2 B2890847 N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034605-03-1

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2890847
CAS No.: 2034605-03-1
M. Wt: 357.44
InChI Key: WFXWCWMPIMQWQX-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15NO3S2 and its molecular weight is 357.44. The purity is usually 95%.
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Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of thiophene rings and a benzodioxine moiety. Its molecular formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₃N₃O₃S₂
  • Molecular Weight: 317.39 g/mol

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on cathepsin X, a cysteine peptidase involved in cancer progression and neurodegenerative diseases. The compound's structure allows it to bind selectively to cathepsin X, inhibiting its proteolytic activity.

Inhibition of Cathepsin X

Research indicates that derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxine moiety exhibit significant inhibition of cathepsin X with a Ki value around 2.45 μM. This inhibition leads to reduced migration of tumor cells and enhanced neurite outgrowth in neuronal models, suggesting therapeutic potential in oncology and neuroprotection .

Biological Activities

The compound has demonstrated several biological activities:

  • Anticancer Activity: Inhibition of tumor cell migration and proliferation.
  • Neuroprotective Effects: Promotion of neurite outgrowth in neuronal cells.
  • Anti-inflammatory Properties: Potential modulation of inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Studies:
    • A study evaluated the effects of this compound on prostate cancer cell lines (PC-3). Results showed significant inhibition of cell migration at concentrations up to 10 μM without cytotoxic effects .
  • Neurite Outgrowth:
    • In vitro experiments using PC-12 cells demonstrated that treatment with the compound resulted in increased neurite outgrowth, indicating its potential role in enhancing neurotrophic signaling pathways .
  • Structure-Activity Relationship (SAR):
    • A detailed SAR analysis highlighted that modifications to the thiophene rings can significantly alter the inhibitory potency against cathepsin X. Compounds with optimized substituents showed improved selectivity and efficacy .

Comparative Analysis of Related Compounds

Compound NameKi (μM)Activity TypeNotes
Compound 222.45Cathepsin X InhibitorHigh selectivity; non-cytotoxic
Triazole DerivativeVariesAntitumorStructural modifications affect potency
Benzodioxane AnalogVariesAnti-inflammatoryEffective in reducing inflammation

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c20-18(15-10-21-13-4-1-2-5-14(13)22-15)19-17(12-7-9-23-11-12)16-6-3-8-24-16/h1-9,11,15,17H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXWCWMPIMQWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.